Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate
Overview
Description
Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate is a chemical compound with the molecular formula C15H13ClN2O4 and a molecular weight of 320.73 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate can be represented by the SMILES notation: CCOC(=O)C1=C(N=CC=C1)OC2=C(C=C(C=C2)Cl)C(=O)N . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate has a molecular weight of 320.73 . More detailed physical and chemical properties were not found in the web search results.Scientific Research Applications
Molecular Structure and Conformation
Ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate and its analogs have been studied for their molecular structures and conformations. These studies reveal insights into the polarized electronic structures and differences in crystal structures, despite similar molecular conformations (Cobo, Glidewell, Low, & Orozco, 2008).
Synthesis Methods and Intermediates
Research includes the synthesis of various nicotinate esters and their intermediates. For instance, ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate was prepared as an intermediate in synthesizing more complex compounds (Eichler, Rooney, & Williams, 1976).
Pharmaceutical Applications
Some research focuses on the pharmaceutical applications of related compounds. For example, a study on the synthesis of etofibrate, involving nicotinate compounds, provides insights into its chemical structure and potential medical uses (Liao Qing-jiang, 2004).
Biological and Chemical Interactions
Studies also examine the interaction of nicotinate esters with biological substances, such as their binding to and hydrolysis by human serum albumin, providing important data for understanding their biochemical behavior (Steiner, Mayer, & Testa, 1992).
Analytical Techniques
Research into analytical techniques, such as the determination of ethyl glucuronide in human serum, involves the use of nicotinic acid and related compounds in method development (Nováková & Kr̆ivánková, 2008).
Polymer Chemistry
In polymer chemistry, compounds like Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate have been oligomerized using catalysts, demonstrating the role of nicotinate derivatives in polymerization processes (Pang, Ritter, & Tabatabai, 2003).
Stability and Bioavailability Studies
Research on the stability and bioavailability of related compounds, like etofibrate, reveals insights into their behavior in biological systems, which is crucial for their application in medicine (Oelschläger, Rothley, Ewert, & Nachev, 1980).
Industrial Production Methods
Methods for the industrial production of nicotinic acid, an element related to Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate, highlight potential industrial applications and emphasize the need for sustainable production techniques (Lisicki, Nowak, & Orlińska, 2022).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(2-carbamoyl-4-chlorophenoxy)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-2-21-15(20)10-4-3-7-18-14(10)22-12-6-5-9(16)8-11(12)13(17)19/h3-8H,2H2,1H3,(H2,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUABOQVFAELIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)OC2=C(C=C(C=C2)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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